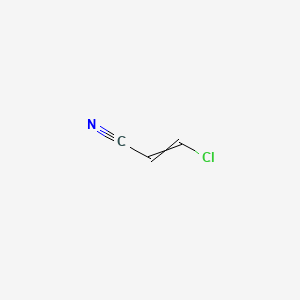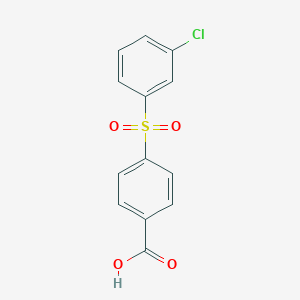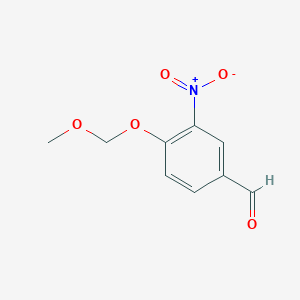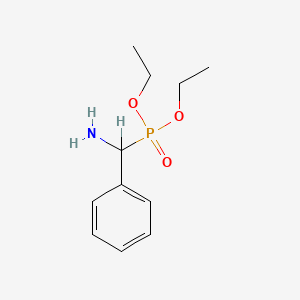
3-Chloroacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroacrylonitrile is an organic compound with the molecular formula C3H2ClN. It is a colorless to light yellow liquid with a pungent odor. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
3-Chloroacrylonitrile can be synthesized through the chlorination of acrylonitrile. The process involves the addition of elemental chlorine to acrylonitrile, followed by thermal cleavage of the resulting 2,3-dichloropropionitrile. This reaction is typically carried out in the presence of a catalyst system comprising dimethylformamide and pyridine or pyridine derivatives .
Analyse Chemischer Reaktionen
3-Chloroacrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It is commonly used in cycloaddition reactions, such as the Diels-Alder reaction, due to its electrophilic nature.
Reduction Reactions: It can be reduced to form corresponding amines or other reduced products.
Common reagents used in these reactions include strong nucleophiles, reducing agents, and catalysts like copper salts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Chloroacrylonitrile has several scientific research applications:
Medicine: It is used in the development of drugs and other therapeutic agents.
Industry: It is employed in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloroacrylonitrile involves its electrophilic nature, which allows it to react with nucleophiles. This reactivity is due to the presence of the electron-withdrawing chlorine and nitrile groups, which make the carbon-carbon double bond highly reactive. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
3-Chloroacrylonitrile is similar to other acrylonitrile derivatives, such as acrylonitrile and 2-chloroacrylonitrile. it is unique due to its specific reactivity and applications:
Acrylonitrile: A simpler compound with a similar structure but without the chlorine atom.
2-Chloroacrylonitrile: Another chlorinated derivative, but with the chlorine atom in a different position.
These comparisons highlight the unique properties and applications of this compound in various fields.
Eigenschaften
CAS-Nummer |
871-29-4 |
|---|---|
Molekularformel |
C3H2ClN |
Molekulargewicht |
87.51 g/mol |
IUPAC-Name |
3-chloroprop-2-enenitrile |
InChI |
InChI=1S/C3H2ClN/c4-2-1-3-5/h1-2H |
InChI-Schlüssel |
DKFAYHWIVQDPCC-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CCl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylcyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B8629480.png)
![[4-(quinolin-2-ylmethoxy)phenyl]hydrazine](/img/structure/B8629495.png)









![[4-(2,2-Diethoxy-ethoxy)-phenyl]-methanol](/img/structure/B8629579.png)

